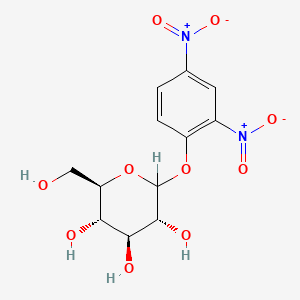

2',4'-Dinitrophenylglucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

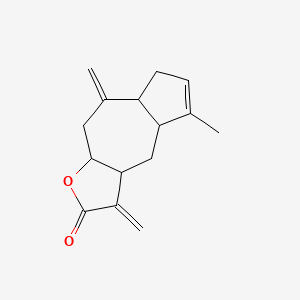

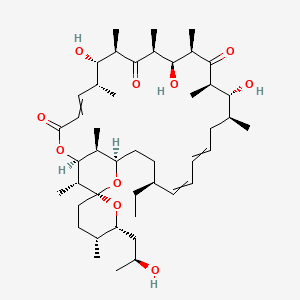

2',4'-Dinitrophenylglucopyranoside and its derivatives have been synthesized from O-trimethylsilylglycosyl halides by the Koenigs-Knorr reaction. The glycosyl halides required for this synthesis were prepared by treating the trimethylsilyl derivatives of the ethyl 1-thioglycosides with bromine. The resulting glycosides are assumed to have the pyranoid structure, and their syntheses provide insights into the mechanistic aspects of glycoside formation (Hengstenberg & Wallenfels, 1969).

Molecular Structure Analysis

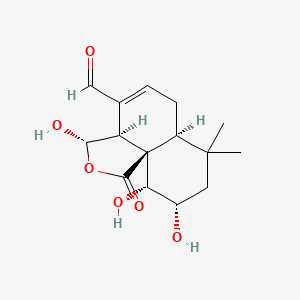

The molecular structure of compounds containing the 2',4'-dinitrophenyl group has been extensively studied, including 1-(2,4-Dinitrophenyl)-3-(2-hydroxyphenyl)-4-methyl-1H-pyrazole, which demonstrates the complex arrangements and intramolecular interactions such as hydrogen bonding that stabilize the crystal structure of these compounds (Jeyakanthan, Velmurugan, Selvi, & Perumal, 1999).

Aplicaciones Científicas De Investigación

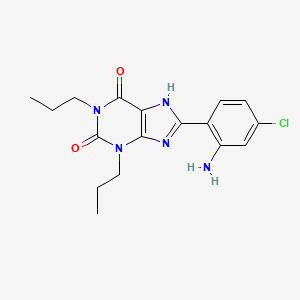

Biochemical Applications

2',4'-Dinitrophenylglucopyranoside serves as a critical hapten in molecular biology and immunoassay fields. Its derivatives have been used for preparing monoclonal antibodies, which can bind with protein carbonyls to form stable products. This binding is useful for validating oxidative stress levels with sensitive assays. The preparation of such antibodies involves conjugating the hapten with carrier proteins, enabling the generation of high-affinity antibodies for research and diagnostic purposes (Yang et al., 2006).

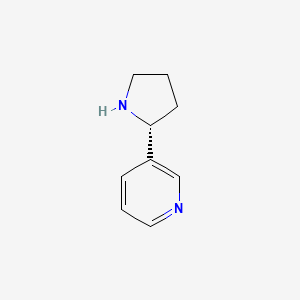

Environmental Science

In environmental science, the breakdown and bioremediation of nitroaromatic compounds related to 2',4'-Dinitrophenylglucopyranoside have been studied. Nocardioides sp. has been identified to mineralize similar compounds via pathways that include dinitrophenol intermediates. This degradation process underlines the potential for bioremediation strategies in treating polluted water and soil, highlighting the environmental relevance of understanding such pathways (Karthikeyan & Spain, 2016).

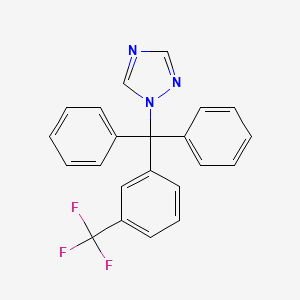

Synthetic Chemistry

In synthetic chemistry, novel derivatives of 2',4'-Dinitrophenylglucopyranoside have been synthesized for exploring biological activities. Multi-component reactions have been employed to create potent compounds with potential antibacterial, anti-tuberculosis, and cytotoxic activities. These compounds are synthesized through reactions involving dinitrophenylhydrazine, demonstrating the versatility of 2',4'-Dinitrophenylglucopyranoside derivatives in drug discovery and chemical biology (Vasava et al., 2019).

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJUPNGKLHFUED-OZRWLHRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948639 |

Source

|

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dinitrophenylglucopyranoside | |

CAS RN |

25775-97-7 |

Source

|

| Record name | 2',4'-Dinitrophenylglucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.